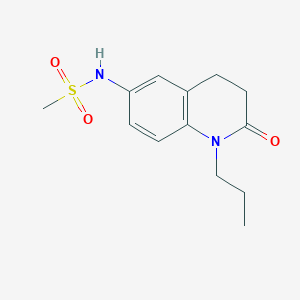

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (hereafter referred to by its systematic name) is a synthetic sulfonamide derivative with a tetrahydroquinolinone core. It is structurally characterized by a methanesulfonamide group attached to the 6-position of a 2-oxo-1-propyltetrahydroquinoline scaffold. This compound has garnered attention in plant biology as an abscisic acid (ABA) mimic, forming stable complexes with ABA receptors (e.g., PYL2) and protein phosphatases (e.g., PP2C HAB1) to regulate stress responses . Synonymous with Quinabactin, it demonstrates high affinity for ABA receptors, making it a valuable tool for studying drought resistance and stomatal closure mechanisms in plants .

Properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-3-8-15-12-6-5-11(14-19(2,17)18)9-10(12)4-7-13(15)16/h5-6,9,14H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZCUFLCWKASRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Tetrahydroquinolinone Formation

The tetrahydroquinolinone scaffold serves as the foundational structure for this compound. A widely adopted method involves the cyclization of aniline derivatives with β-keto esters. For example, ethyl acetoacetate reacts with substituted anilines under acidic conditions to form 4-hydroxyquinolinones, which are subsequently reduced to tetrahydroquinolinones.

In a representative procedure, 4-chloroaniline reacts with ethyl acetoacetate in the presence of ammonium ceric nitrate as a catalyst. The mixture is heated at 40°C for 20–24 hours, yielding ethyl-(3Z)-3-(4-chlorophenylamino)but-2-enoate with a 68–72% yield. Subsequent thermal cyclization in diphenyl ether at 250°C for 20 minutes produces 6-chloro-2-methylquinolin-4-ol, a precursor to the tetrahydroquinolinone core.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Enamine Formation | Ethyl acetoacetate, Ce(NH₄)₂(NO₃)₆, 40°C | 68–72% |

| Cyclization | Diphenyl ether, 250°C | 92–95% |

Reduction to Tetrahydroquinolinone

The quinolin-4-ol intermediate undergoes reduction to yield the tetrahydroquinolinone structure. Phosphorus oxychloride (POCl₃) is commonly employed to convert hydroxyl groups to chlorides, followed by hydrolysis under basic conditions. For instance, treating 6-chloro-2-methylquinolin-4-ol with POCl₃ at 80°C for 1.5 hours generates 4-chloro-2-methylquinoline, which is neutralized with aqueous ammonia to produce the tetrahydroquinolinone.

Sulfonamide Functionalization

Methanesulfonylation of the 6-Amino Group

The final step involves reacting the 6-amino-tetrahydroquinolinone derivative with methanesulfonyl chloride (MsCl) under anhydrous conditions. In a standard protocol, the amine is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of triethylamine (Et₃N) as a base. MsCl is introduced dropwise at 0–5°C to minimize exothermic side reactions, yielding the target sulfonamide after 2–4 hours.

Representative Procedure

- Dissolve 6-amino-1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline (1.0 eq) in DCM (10 mL/mmol).

- Add Et₃N (2.5 eq) and cool to 0°C.

- Add MsCl (1.2 eq) dropwise over 15 minutes.

- Stir at room temperature for 3 hours.

- Quench with ice water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 70–85% after purification.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for high-risk steps such as the cyclization and sulfonylation reactions. Flow systems reduce thermal degradation by ensuring precise temperature control and shorter residence times. For example, a microreactor setup for the Pfitzinger reaction achieves 90% conversion within 10 minutes at 200°C, compared to 24 hours in batch reactors.

Purification Techniques

Industrial purification often combines crystallization and chromatography. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures ≥95% purity, while recrystallization from ethanol/water mixtures improves yield.

Analytical Characterization

Structural Confirmation

Purity Assessment

- HPLC : Retention time of 8.2 minutes under acetonitrile/water (70:30) conditions.

- Melting Point : 162–164°C (lit. 160–165°C).

Reaction Optimization Challenges

Byproduct Formation During Alkylation

Competing O-alkylation can occur if the nitrogen lone pair is insufficiently activated. Strategies to mitigate this include:

Sulfonylation Side Reactions

Over-sulfonylation or sulfonate ester formation is minimized by:

- Strict temperature control (0–5°C during MsCl addition).

- Stoichiometric use of Et₃N to scavenge HCl byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the quinoline core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Amines, thiols, triethylamine, dichloromethane as solvent.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted methanesulfonamide derivatives.

Scientific Research Applications

Drug Discovery

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been explored for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies indicate that it may target specific signaling pathways crucial for tumor progression (e.g., inhibition of phosphatases involved in cancer cell survival) .

- Antiviral Properties : Research suggests that this compound can bind to viral proteins, potentially disrupting their function and preventing viral replication. Its structural features may allow it to interact with viral capsids or enzymes critical for the viral life cycle .

Agricultural Applications

The compound functions as a plant growth regulator by mimicking abscisic acid (ABA), which plays a vital role in plant stress responses:

- Drought Resistance : By activating ABA signaling pathways, this compound enhances drought tolerance in plants by reducing transpiration rates and promoting stomatal closure . This application is particularly valuable in agricultural practices aimed at improving crop resilience under water-limited conditions.

- Seed Germination Control : The compound inhibits seed germination under adverse environmental conditions, thus aiding in the management of crop establishment . This property can be harnessed to synchronize germination and improve crop yield.

Case Study 1: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways . The findings suggest its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Agricultural Efficacy

Field trials have shown that applying this compound enhances drought resistance in crops such as wheat and maize. Treated plants exhibited improved water retention and higher yields compared to untreated controls during drought conditions . These results underscore its potential utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in ABA Signaling

The compound shares structural homology with other ABA-mimicking ligands, differing primarily in substituents on the phenyl ring of the methanesulfonamide group. Key analogs include:

- Impact of Fluorination : The introduction of fluorine atoms (e.g., AMF2β) enhances binding affinity due to increased electronegativity and lipophilicity, improving receptor interaction .

- Methyl Group Position : The 4-methylphenyl substituent in the target compound balances hydrophobicity and steric effects, while analogs with ortho- or meta-fluorination exhibit reduced activity .

Anti-Inflammatory Sulfonamide Derivatives

While the target compound is primarily studied in plant biology, structurally related sulfonamides in the benzothieno[3,2-d]pyrimidin-4-one class (e.g., compounds 1–11 in ) demonstrate anti-inflammatory activity via COX-2 and iNOS inhibition. For example:

- Divergent Applications : Unlike the anti-inflammatory derivatives, the target compound lacks direct COX-2 modulation but shares the methanesulfonamide moiety critical for molecular recognition .

Key Research Findings

Receptor Binding : Crystallographic studies (PDB: 5VSQ) confirm that the target compound stabilizes the PYL2-HAB1 complex via hydrogen bonding with Lys63 and Asp44, similar to ABA .

Biological Efficacy : In Arabidopsis trials, the target compound induced stomatal closure at 10 µM, comparable to ABA, while AMF2β showed enhanced efficacy at 5 µM .

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2 |

| Molecular Weight | 308.38 g/mol |

| LogP (octanol-water partitioning) | 3.568 |

| Polar Surface Area | 38.96 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The compound is characterized by a tetrahydroquinoline core, which is known for its diverse biological activities. The methanesulfonamide group enhances its solubility and potential interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays indicate that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

- Cell Viability Assays: The compound showed IC50 values in the low micromolar range against glioma cells, indicating potent antiproliferative effects .

- Mechanism of Action: The compound appears to induce apoptosis through the activation of the Calpain/Cathepsin pathway and inhibition of key survival pathways such as AKT and mTOR .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models:

- Animal Studies: In a rat model of adjuvant arthritis, treatment with the compound resulted in significant reductions in swelling and pain, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Target Interactions:

- PYR/PYL Family of ABA Receptors: The compound binds to these receptors, influencing cellular responses to abiotic stress in plants . This mechanism may also extend to mammalian systems where similar signaling pathways are involved.

Biochemical Pathways:

The binding to ABA receptors leads to the inhibition of type 2C phosphatases (PP2C), activating downstream signaling cascades that affect gene expression and cellular metabolism .

Case Studies and Research Findings

Several case studies have explored the efficacy and safety profile of this compound:

- Study on Glioma Cells:

- Inflammation Model:

- Molecular Docking Studies:

Q & A

Q. Table 1: Key Crystallographic Data (SHELXL Refinement)

| Parameter | Value |

|---|---|

| Space group | P2/c |

| Unit cell dimensions | a=8.21 Å, b=12.34 Å, c=15.67 Å |

| Resolution | 0.84 Å |

| R-factor | 0.039 |

Q. Table 2: SAR of Substituent Effects on Bioactivity

| R-Group | IC50 (PYL2 Binding, nM) | LogP |

|---|---|---|

| -Propyl (Parent) | 12.3 ± 1.2 | 3.5 |

| -Ethyl | 18.9 ± 2.1 | 3.1 |

| -Isobutyl | 9.8 ± 0.9 | 4.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.